4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is an organic compound that features a tetrahydropyran ring substituted with a methoxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde typically involves the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with appropriate reagents. One common method includes the use of anesthesin followed by hydrolysis of the formed ester to yield the desired aldehyde . The reaction conditions often involve maintaining low temperatures and using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the methoxyphenyl and aldehyde groups.
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde: A structural isomer with the methoxy group in a different position.
4-Aminotetrahydropyran: Contains an amino group instead of the aldehyde.
Uniqueness
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is unique due to the presence of both the methoxyphenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C13H16O3/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5,10H,6-9H2,1H3 |
InChI Key |
RAAUFPYEEWPBLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.